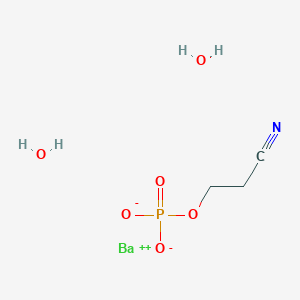
2-Cyanoethyl phosphate barium salt dihydrate
Vue d'ensemble
Description
2-Cyanoethyl Phosphate, Barium Salt Dihydrate is a phosphorylating agent containing a protecting group sensitive to mild alkali . It is useful as an intermediate in nucleotide synthesis . The molecular formula is C3 H4 N O4 P . Ba and the molecular weight is 286.37 .
Molecular Structure Analysis
The linear formula of 2-Cyanoethyl phosphate barium salt dihydrate is NCCH2CH2OPO3Ba · 2H2O . The molecular weight is 322.40 . The InChI string isInChI=1S/C3H6NO4P.Ba.2H₂O/c4-2-1-3-8-9 (5,6)7;;;/h1,3H2, (H2,5,6,7);;2*1H2/q;+2;;/p-2 . Chemical Reactions Analysis
This compound has been used in the chemical synthesis of 3′- and 5′-monophosphate derivatives of O 6 -alkyl-2′-deoxyguanosine . The specific chemical reactions involved are not detailed in the search results.Physical And Chemical Properties Analysis
The solubility of this compound in 1 M HCl is 0.25 g/5mL, clear, colorless . Other physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique
Proton Conductivity and Thermal Properties
Research by Bagryantseva and Ponomareva (2018) on barium dihydrogen phosphate (a related compound to 2-Cyanoethyl phosphate barium salt dihydrate) highlights its significant thermal stability and anisotropic proton conductivity. This salt remains stable up to its dehydration temperature and undergoes a two-step thermal decomposition. The proton conductivity is notably higher in specific crystallographic directions, which could be significant in applications requiring directional conductivity (Bagryantseva & Ponomareva, 2018).
Phosphate Sorption and Environmental Applications
A 2020 study by Guo et al. utilized barium slag, containing barium compounds, for phosphate removal in solutions. This research is relevant for environmental management, particularly in waste treatment and phosphate sorption, suggesting potential applications for similar barium compounds in environmental remediation (Guo, Gu, Ma, & Wang, 2020).
Vibrational Study and Crystal Structure
Zerraf et al. (2019) conducted a vibrational study and analysis of the crystal structure of barium cesium cyclotriphosphate dihydrate. Understanding the crystal structure and vibrational properties of such compounds is crucial for material science and engineering, particularly in designing materials with specific mechanical or thermal properties (Zerraf et al., 2019).
Synthesis of Derivatives Using Barium Phosphate
In 2016, Taghrir, Ghashang, and Najafi Biregan demonstrated the use of barium phosphate nano-powders in synthesizing 1-amidoalkyl-2-naphthol derivatives. This application is pivotal in the field of organic chemistry, illustrating the role of barium phosphate as a catalyst or reagent in chemical synthesis (Taghrir, Ghashang, & Najafi Biregan, 2016).
Chemical Conversion Coating and Corrosion Protection
Chen et al. (2012) investigated barium phosphate chemical conversion coatings for corrosion protection of magnesium alloys. This research is essential in materials engineering, especially in enhancing the durability and corrosion resistance of metals (Chen, Luan, Song, Yang, Kingston, & Bensebaa, 2012).
Safety and Hazards
2-Cyanoethyl phosphate barium salt dihydrate is classified as Acute Tox. 4 Inhalation - Acute Tox. 4 Oral . The safety information includes the following precautionary statements: P261 - P264 - P270 - P271 - P301 + P312 - P304 + P340 + P312 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves are recommended .
Propriétés
IUPAC Name |
barium(2+);2-cyanoethyl phosphate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6NO4P.Ba.2H2O/c4-2-1-3-8-9(5,6)7;;;/h1,3H2,(H2,5,6,7);;2*1H2/q;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFRVKYTJRRUNW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)([O-])[O-])C#N.O.O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BaNO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Benzyl-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B1646710.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, ethyl ester, 7-oxide](/img/structure/B1646718.png)
![Thiazolo[5,4-b]pyridine-6-carbaldehyde](/img/structure/B1646719.png)





![3-Methylimidazo[1,2-b]pyridazine](/img/structure/B1646735.png)
